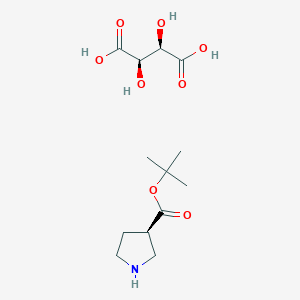
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate is a compound that combines the properties of L(+)-tartaric acid and tert-butyl (3R)-pyrrolidine-3-carboxylate. L(+)-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. Tert-butyl (3R)-pyrrolidine-3-carboxylate is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a protecting group in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate typically involves the esterification of L(+)-tartaric acid with tert-butyl (3R)-pyrrolidine-3-carboxylate. This can be achieved through various methods, including:
Direct Esterification: Reacting L(+)-tartaric acid with tert-butyl (3R)-pyrrolidine-3-carboxylate in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Using tert-butyl alcohol and a catalyst such as sulfuric acid to convert L(+)-tartaric acid into its tert-butyl ester.
Flow Microreactor Systems: A more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a protecting group for amino acids and peptides.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate involves its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, protecting the functional group from unwanted reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the functional group .
Comparación Con Compuestos Similares
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate can be compared with other similar compounds such as:
tert-Butyl carbamates: Used as protecting groups for amines.
tert-Butyl esters: Commonly used as protecting groups for carboxylic acids.
tert-Butyl ethers: Employed as protecting groups for alcohols.
These compounds share the tert-butyl group, which provides steric protection and can be selectively removed under specific conditions. this compound is unique in its combination of L(+)-tartaric acid and pyrrolidine, offering distinct reactivity and applications.
Propiedades
Fórmula molecular |
C13H23NO8 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
tert-butyl (3R)-pyrrolidine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H17NO2.C4H6O6/c1-9(2,3)12-8(11)7-4-5-10-6-7;5-1(3(7)8)2(6)4(9)10/h7,10H,4-6H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1 |
Clave InChI |
LXQPREBDXHBVKY-NWAAXCJESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)C1CCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















